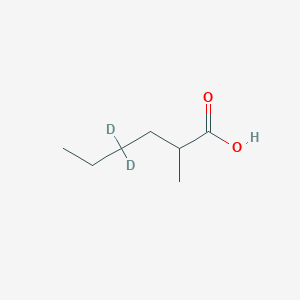
4,4-Dideuterio-2-methylhexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4-Dideuterio-2-methylhexanoic acid is a deuterated analog of 2-methylhexanoic acid, where two hydrogen atoms at the fourth carbon position are replaced with deuterium. This compound is of interest due to its unique isotopic properties, which can be utilized in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dideuterio-2-methylhexanoic acid typically involves the deuteration of 2-methylhexanoic acid. This can be achieved through a series of steps:
Deuteration of Precursors: The starting material, 2-methylhexanoic acid, is subjected to deuterium exchange reactions using deuterium oxide (D2O) or deuterated reagents.
Catalytic Hydrogenation: Catalysts such as palladium on carbon (Pd/C) are used to facilitate the exchange of hydrogen atoms with deuterium under controlled conditions.
Industrial Production Methods: Industrial production of deuterated compounds often involves large-scale deuterium exchange processes. These methods ensure high yields and purity of the final product. The use of advanced catalytic systems and optimized reaction conditions are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 4,4-Dideuterio-2-methylhexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols.
Substitution: The deuterium atoms can be replaced with other functional groups through substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
4,4-Dideuterio-2-methylhexanoic acid has several applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms to study kinetic isotope effects.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Investigated for its potential in drug development and pharmacokinetics.
Industry: Utilized in the production of deuterated solvents and reagents for various industrial processes.
Wirkmechanismus
The mechanism of action of 4,4-Dideuterio-2-methylhexanoic acid involves its interaction with molecular targets and pathways. The presence of deuterium atoms can influence reaction rates and pathways due to the kinetic isotope effect. This effect can alter the stability and reactivity of the compound, making it a valuable tool in mechanistic studies.
Vergleich Mit ähnlichen Verbindungen
2-Methylhexanoic Acid: The non-deuterated analog.
2-Ethylhexanoic Acid: A structurally similar compound with an ethyl group instead of a methyl group.
4-Methylhexanoic Acid: Another analog with a methyl group at the fourth position.
Uniqueness: 4,4-Dideuterio-2-methylhexanoic acid is unique due to the presence of deuterium atoms, which provide distinct isotopic properties. These properties make it particularly useful in studies requiring isotopic labeling and tracing.
Eigenschaften
Molekularformel |
C7H14O2 |
|---|---|
Molekulargewicht |
132.20 g/mol |
IUPAC-Name |
4,4-dideuterio-2-methylhexanoic acid |
InChI |
InChI=1S/C7H14O2/c1-3-4-5-6(2)7(8)9/h6H,3-5H2,1-2H3,(H,8,9)/i4D2 |
InChI-Schlüssel |
CVKMFSAVYPAZTQ-APZFVMQVSA-N |
Isomerische SMILES |
[2H]C([2H])(CC)CC(C)C(=O)O |
Kanonische SMILES |
CCCCC(C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


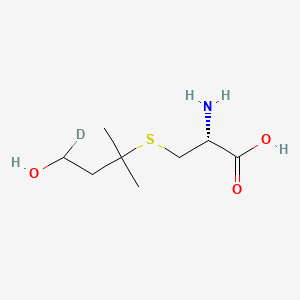
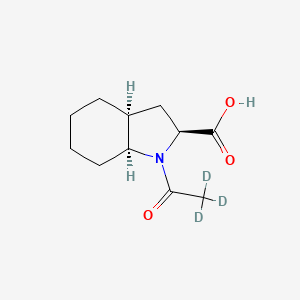
![[(1S,2S,3R,4R,5R)-2-[[(4aR,6S,7R,8S,8aR)-2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-4-azido-6,8-dioxabicyclo[3.2.1]octan-3-yl] acetate](/img/structure/B12428498.png)
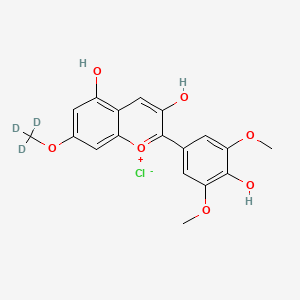
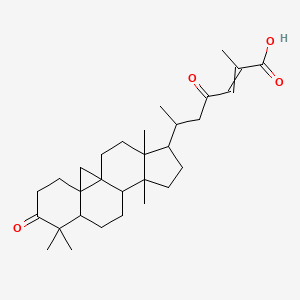
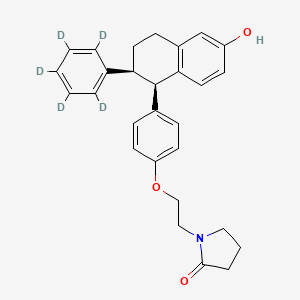
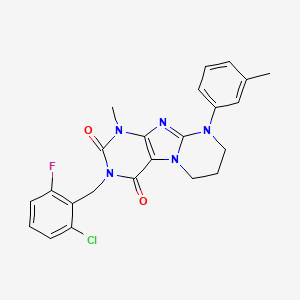
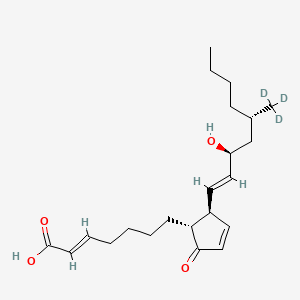


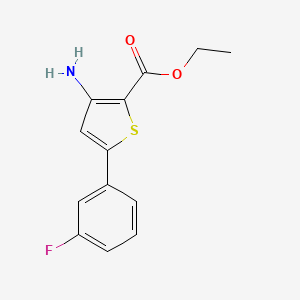
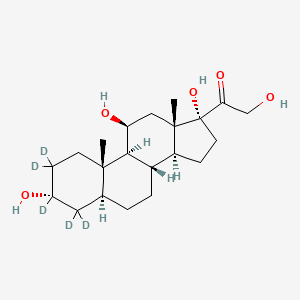
![13-Hydroxy-11-[hydroxy-(4-hydroxy-3-methoxyphenyl)methyl]-14-methoxy-2-oxa-9,20-diazatetracyclo[21.2.2.23,6.112,16]triaconta-1(25),3(30),4,6(29),12,14,16(28),17,23,26-decaene-10,19-dione](/img/structure/B12428544.png)
![sodium;4-[(2E)-2-[(2E,4E,6E)-7-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B12428562.png)
